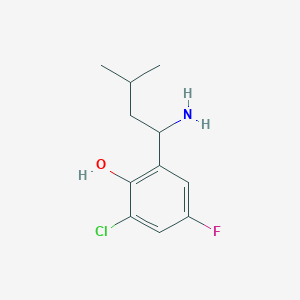

2-(1-Amino-3-methylbutyl)-6-chloro-4-fluorophenol

Description

2-(1-Amino-3-methylbutyl)-6-chloro-4-fluorophenol is a phenolic derivative featuring a branched aminoalkyl side chain and halogen substituents (chloro and fluoro). The compound’s key features include:

- Functional groups: Phenolic hydroxyl (-OH), primary amino (-NH2), and halogen atoms (Cl, F).

- Substituent arrangement: A 1-amino-3-methylbutyl group at position 2, a chloro group at position 6, and a fluoro group at position 4 on the aromatic ring.

Comparisons below are based on structurally related compounds from diverse sources (see –5).

Properties

Molecular Formula |

C11H15ClFNO |

|---|---|

Molecular Weight |

231.69 g/mol |

IUPAC Name |

2-(1-amino-3-methylbutyl)-6-chloro-4-fluorophenol |

InChI |

InChI=1S/C11H15ClFNO/c1-6(2)3-10(14)8-4-7(13)5-9(12)11(8)15/h4-6,10,15H,3,14H2,1-2H3 |

InChI Key |

OYINGZTUBZKZLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1=C(C(=CC(=C1)F)Cl)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3-methylbutyl)-6-chloro-4-fluorophenol can be achieved through a multi-step process. One common method involves the initial formation of the phenol derivative, followed by the introduction of the amino group and the alkyl chain. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the desired substitutions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3-methylbutyl)-6-chloro-4-fluorophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form different amine derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce various amine derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

2-(1-Amino-3-methylbutyl)-6-chloro-4-fluorophenol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Amino-3-methylbutyl)-6-chloro-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen Substitution: Chloro vs. Bromo

Compound 1: 2-(1-Amino-3-methylbutyl)-6-bromo-4-fluorophenol (CAS 2090476-92-7)

- Molecular formula: C₁₁H₁₅BrFNO

- Molecular weight : 276.15 g/mol

- Key differences : Bromine substituent at position 6 instead of chlorine.

- Implications: Bromine’s larger atomic radius and higher molecular weight (vs. Brominated analogs often exhibit distinct reactivity in substitution reactions due to weaker C-Br bonds compared to C-Cl .

Target Compound: Hypothetical molecular weight for 2-(1-Amino-3-methylbutyl)-6-chloro-4-fluorophenol would be ~231–235 g/mol (estimated based on ’s chloro analog).

Aminoalkyl Side Chain Modifications

Compound 2: 2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol (CAS 2090769-02-9)

- Molecular formula: C₁₁H₁₅ClFNO

- Molecular weight : 231.69 g/mol

- Key differences: The aminoalkyl group is 2,2-dimethylpropyl (neopentyl) instead of 3-methylbutyl.

- Implications :

Functional Group Variations

Compound 3: (1-Amino-3-methylbutyl)phosphonic acid (CAS 20459-60-3)

- Molecular formula: C₅H₁₄NO₃P

- Molecular weight : 179.14 g/mol

- Key differences: Phosphonic acid (-PO₃H₂) replaces the phenolic -OH.

- Implications :

Compound 4: 2-(1-Amino-3-methylbutyl)aniline (CAS 1246816-03-4)

- Key differences: Aniline (-NH₂) replaces the phenolic -OH.

- Implications: Aniline’s basicity (pKa ~4.6) contrasts with phenol’s acidity (pKa ~10), altering solubility and ionization at physiological pH. Absence of halogen substituents may reduce electrophilic aromatic substitution reactivity .

Data Tables

Table 1. Structural and Molecular Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target (Hypothetical) | - | C₁₁H₁₅ClFNO | ~231–235 | 6-Cl, 4-F, 1-amino-3-methylbutyl |

| 2-(1-Amino-3-methylbutyl)-6-bromo-4-fluorophenol | 2090476-92-7 | C₁₁H₁₅BrFNO | 276.15 | 6-Br, 4-F, 1-amino-3-methylbutyl |

| 2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol | 2090769-02-9 | C₁₁H₁₅ClFNO | 231.69 | 6-Cl, 4-F, 1-amino-2,2-dimethylpropyl |

| (1-Amino-3-methylbutyl)phosphonic acid | 20459-60-3 | C₅H₁₄NO₃P | 179.14 | Phosphonic acid, 1-amino-3-methylbutyl |

Table 2. Functional Group Impact on Properties

| Functional Group | Example Compound | Key Properties |

|---|---|---|

| Phenolic -OH | Target compound | Acidic (pKa ~10), hydrogen-bonding capacity |

| Aniline -NH₂ | 2-(1-Amino-3-methylbutyl)aniline | Basic (pKa ~4.6), nucleophilic |

| Phosphonic acid -PO₃H₂ | (1-Amino-3-methylbutyl)phosphonic acid | Metal chelation, high thermal stability |

Research Findings and Implications

- Halogen Effects : Bromine substitution (Compound 1) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Functional Group Diversity: Phosphonic acid derivatives (Compound 3) show promise in antiviral or bone-targeting therapies, whereas phenolic analogs are explored as antimicrobials or enzyme inhibitors .

Notes

- Limited direct data on the target compound necessitates extrapolation from structural analogs.

- Discrepancies in molecular weights and substituent effects highlight the need for empirical validation.

- Evidence sources (1–5) provide foundational insights but lack pharmacokinetic or toxicity data.

Biological Activity

2-(1-Amino-3-methylbutyl)-6-chloro-4-fluorophenol is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a phenolic group substituted with an amino group and halogens, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its role as an inhibitor in pharmacological pathways.

1. Pharmacological Properties

Research indicates that this compound exhibits significant activity against specific biological targets:

- Inhibition of Enzymes : It has been noted for its potential to inhibit enzymes involved in inflammatory pathways, particularly mPGES-1 (microsomal prostaglandin E synthase-1), which is crucial in pain and inflammation processes. For instance, one study reported an IC50 value of approximately 8 nM for mPGES-1 inhibition, suggesting high potency .

2. Antimicrobial Activity

Preliminary studies have also suggested that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) around 0.5 μM .

The mechanism by which this compound exerts its effects is likely multifaceted:

- Enzyme Interaction : The compound's ability to bind to mPGES-1 suggests that it may alter prostaglandin synthesis pathways, leading to reduced inflammation and pain sensation.

- Antimicrobial Mechanism : Similar compounds have been shown to disrupt biofilm formation in bacteria, which is a critical factor in the persistence of infections .

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Inhibition of mPGES-1

In a study evaluating various inhibitors of mPGES-1, the compound demonstrated significant selectivity over other prostanoid synthases and COX enzymes. This selectivity is crucial for minimizing side effects typically associated with non-selective anti-inflammatory drugs .

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 8 | High |

| Aspirin | >1000 | Low |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of structurally similar compounds against MRSA. The findings indicated that certain derivatives could inhibit biofilm formation effectively, reducing bacterial load significantly.

| Compound | MIC (μM) | Biofilm Inhibition (%) |

|---|---|---|

| Compound A | 0.5 | 90 |

| Compound B | 0.7 | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.